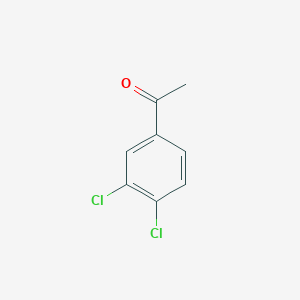

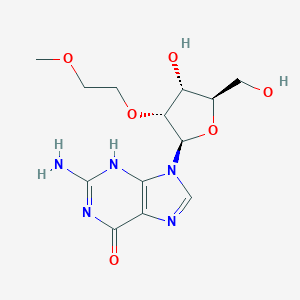

2'-O-(2-Metoxietil)guanosina

Descripción general

Descripción

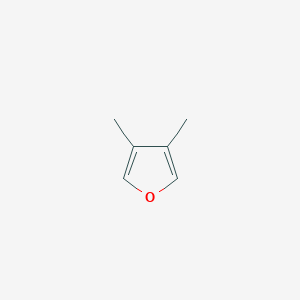

2'-O-(2-Methoxyethyl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-O-(2-Methoxyethyl)guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(2-Methoxyethyl)guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oligonucleótidos Antisentido

2’-O-(2-Metoxietil)guanosina: se utiliza en la síntesis de oligonucleótidos antisentido. Estas son cadenas cortas y sintéticas de ADN o ARN que pueden unirse al ARNm de un gen específico y bloquear su expresión . Este compuesto ayuda a mejorar la estabilidad y la afinidad de unión de estos oligonucleótidos a su ARNm diana, lo cual es crucial para aplicaciones terapéuticas como el silenciamiento génico en enfermedades como el cáncer y los trastornos genéticos.

Resistencia a las Nucleasas

El grupo metoxietilo en 2’-O-(2-Metoxietil)guanosina proporciona resistencia contra las nucleasas, que son enzimas que degradan los ácidos nucleicos . Esta propiedad es particularmente valiosa en aplicaciones terapéuticas donde el oligonucleótido debe permanecer estable en el torrente sanguíneo o dentro de las células durante un período efectivo.

Estudios Estructurales

2’-O-(2-Metoxietil)guanosina: se utiliza en estudios estructurales para comprender la dinámica conformacional de los ácidos nucleicos. Las simulaciones de dinámica molecular han demostrado que la presencia de la modificación 2’-O-(2-metoxietil) puede bloquear los azúcares en una conformación C3’ endo, lo que hace que el dúplex adopte una geometría estable de forma A . Esta información es vital para diseñar estructuras de ácidos nucleicos con propiedades deseadas.

Mejorando la Formación de Dúplex

La modificación de los ácidos nucleicos con 2’-O-(2-Metoxietil)guanosina ha demostrado mejorar la formación de dúplex. Esto se debe a la mayor apilamiento de bases y la mayor estabilidad térmica de la geometría de forma A, que es beneficiosa para aplicaciones que requieren una unión fuerte y estable, como las balizas moleculares y las sondas .

Descubrimiento de Fármacos

En el descubrimiento de fármacos, 2’-O-(2-Metoxietil)guanosina se utiliza como un bloque de construcción para oligonucleótidos de reticulación. Esta aplicación es importante para crear moléculas bifuncionales que pueden unirse a dos objetivos diferentes simultáneamente, lo que podría conducir a fármacos más efectivos con menos efectos secundarios .

Síntesis de Nuevos Compuestos

El compuesto sirve como un intermediario clave en la síntesis de nuevos análogos de nucleósidos. Los investigadores utilizan 2’-O-(2-Metoxietil)guanosina para crear nuevas moléculas con posibles aplicaciones terapéuticas, como agentes antivirales o anticancerígenos .

Mecanismo De Acción

Target of Action

2’-O-(2-Methoxyethyl)guanosine, also known as 2’-O-MOE-rG, is a modified nucleoside . It is produced by the enzymatic conversion of 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside by adenosine deaminase . The primary targets of this compound are cytosolic nucleoside kinases .

Mode of Action

This means that it cannot be incorporated into cellular DNA or RNA .

Análisis Bioquímico

Biochemical Properties

2’-O-(2-Methoxyethyl)guanosine can be produced by enzymatic conversion from 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Cellular Effects

The cellular effects of 2’-O-(2-Methoxyethyl)guanosine are largely due to its inability to be effectively phosphorylated by cytosolic nucleoside kinases . This reduces the likelihood of 2’-O-(2-Methoxyethyl)guanosine conversion to its monophosphate form and incorporation into cellular RNA or DNA .

Molecular Mechanism

The molecular mechanism of 2’-O-(2-Methoxyethyl)guanosine involves its interaction with enzymes in the nucleotide salvage pathway . Enzymes such as deoxycytidine kinase (dCK) and thymidine kinase 1 (TK1) exhibit poor reactivity towards 2’-O-(2-Methoxyethyl)guanosine .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard storage conditions .

Metabolic Pathways

2’-O-(2-Methoxyethyl)guanosine is involved in the nucleotide salvage pathway . Its interaction with enzymes or cofactors within this pathway is limited .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473278-54-5 | |

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)